2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide
Description
2-Amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a 2-amino-substituted aromatic ring, an N-methyl group, and a thiophen-3-ylmethyl substituent. The compound’s structure combines a benzamide core with a thiophene heterocycle, which confers unique electronic and steric properties. Thiophene rings are electron-rich and enhance π-π interactions, while the amino group at position 2 may facilitate hydrogen bonding, influencing biological activity and solubility. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzamides (e.g., neuroleptic agents) and thiophene derivatives (e.g., antimicrobial and anticancer activities) .
Properties
Molecular Formula |
C13H14N2OS |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide |
InChI |
InChI=1S/C13H14N2OS/c1-15(8-10-6-7-17-9-10)13(16)11-4-2-3-5-12(11)14/h2-7,9H,8,14H2,1H3 |
InChI Key |
KQKYUMQWEUAHHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide typically involves the reaction of 2-amino benzamide with thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and the benzamide core play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural similarities and differences between 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide and related compounds:
Physicochemical Properties
- Lipophilicity: The N-methyl group in the target compound likely increases lipophilicity compared to unmethylated analogues (e.g., N-(3-cyanothiophen-2-yl)benzamide), enhancing membrane permeability .
- Solubility: The 2-amino group may improve aqueous solubility via hydrogen bonding, contrasting with chloro or cyano substituents, which reduce solubility .
Biological Activity
2-Amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide is a compound that belongs to the class of thiophene derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Biological Activity Overview
Thiophene derivatives, including the compound , have been associated with various biological activities such as:
- Antimicrobial Activity : Compounds with thiophene moieties have shown significant antimicrobial properties against a range of pathogens.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential in cancer therapy.
- Neuroprotective Effects : Certain thiophene derivatives have been investigated for their neuroprotective capabilities.
The biological activity of 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, contributing to its anticancer and antimicrobial effects.
- Apoptosis Induction : Evidence suggests that compounds in this class can induce apoptosis in cancer cells by activating intrinsic pathways.
Anticancer Activity
A study investigated a series of thiophene derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that some compounds, particularly those containing the thiophene ring, exhibited significant antiproliferative activity with IC50 values ranging from 23.2 to 95.9 µM against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 23.2 | Apoptosis induction |
| Compound B | HepG-2 | 95.9 | Enzyme inhibition |
Antimicrobial Activity
Research has shown that thiophene derivatives possess notable antimicrobial properties. For instance, a derivative similar to 2-amino-N-methyl-N-(thiophen-3-ylmethyl)benzamide demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MICs) in the low micromolar range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
